3-Amino-3-(4-hydroxyphenyl)propanoic acid

Plant Biology Allelopathy Amino Acid Metabolism

3-Amino-3-(4-hydroxyphenyl)propanoic acid (CAS 6049-54-3), also known as β-Tyrosine, is a non-proteinogenic beta-amino acid analog of L-tyrosine, distinguished by the attachment of the amino group to the beta-carbon rather than the alpha-carbon. This structural modification results in a compound with distinct chemical and biological properties, making it a valuable tool in enzymology, peptide synthesis, and materials science.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 6049-54-3
Cat. No. B1219115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-(4-hydroxyphenyl)propanoic acid
CAS6049-54-3
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)N)O
InChIInChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)
InChIKeyJYPHNHPXFNEZBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-(4-hydroxyphenyl)propanoic Acid (CAS 6049-54-3): A Non-Proteinogenic Beta-Amino Acid for Research and Industrial Procurement


3-Amino-3-(4-hydroxyphenyl)propanoic acid (CAS 6049-54-3), also known as β-Tyrosine, is a non-proteinogenic beta-amino acid analog of L-tyrosine, distinguished by the attachment of the amino group to the beta-carbon rather than the alpha-carbon [1]. This structural modification results in a compound with distinct chemical and biological properties, making it a valuable tool in enzymology, peptide synthesis, and materials science. It is characterized as a solid with a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol . The compound is a bacterial metabolite and a conjugate acid of a 3-amino-3-(4-hydroxyphenyl)propanoate, and it is recognized for its role as a tyrosine kinase receptor inhibitor [1][2].

Why Generic Substitution Fails: The Critical Role of Beta-Amino Acid Specificity in 3-Amino-3-(4-hydroxyphenyl)propanoic Acid


Generic substitution is not a viable strategy when selecting 3-amino-3-(4-hydroxyphenyl)propanoic acid (β-Tyrosine) for research or industrial applications due to its unique beta-amino acid backbone, which confers distinct biological activities and reactivity profiles not shared by common alpha-amino acids like L-tyrosine [1]. The beta-amino acid structure imparts increased resistance to proteolytic degradation and alters molecular recognition, leading to quantifiable differences in enzyme inhibition and biological effects [2]. For instance, while both (R)- and (S)-β-tyrosine inhibit Arabidopsis root elongation, structurally similar β-phenylalanine does not, demonstrating that the para-hydroxyl group on the phenyl ring is essential for this specific activity [3]. Therefore, substituting this compound with a generic analog could compromise experimental outcomes or industrial processes reliant on its specific interactions and stability.

3-Amino-3-(4-hydroxyphenyl)propanoic Acid: A Quantitative Evidence Guide for Scientific and Industrial Differentiation


Quantified Root Growth Inhibition in Arabidopsis thaliana: β-Tyrosine vs. Structurally Related Compounds

The compound 3-amino-3-(4-hydroxyphenyl)propanoic acid (β-Tyrosine) exhibits specific, concentration-dependent inhibition of Arabidopsis thaliana root growth, an activity not shared by its close structural analog, β-phenylalanine. In a direct head-to-head comparison, both (R)- and (S)-β-tyrosine demonstrated inhibitory activity, whereas neither (R)- nor (S)-β-phenylalanine showed any effect [1]. This specificity highlights the critical role of the para-hydroxyl group on the phenyl ring for this biological activity. Furthermore, root growth inhibition by 5 μM β-tyrosine was partially rescued by the exogenous addition of tyrosine, indicating a competitive interaction [2].

Plant Biology Allelopathy Amino Acid Metabolism

Enzymatic Stability: Beta-Amino Acid Backbone Confers Resistance to Proteolysis Compared to Alpha-Amino Acids

As a beta-amino acid, 3-amino-3-(4-hydroxyphenyl)propanoic acid possesses an amino group on the beta-carbon, a structural feature that confers significant resistance to proteolytic degradation by common proteases that specifically recognize alpha-peptide bonds [1]. This is a class-level inference based on the well-established biochemical principle that the insertion of an extra methylene group into the peptide backbone drastically reduces the rate of enzymatic hydrolysis [2]. In contrast, its alpha-amino acid analog, L-tyrosine, is readily cleaved by a wide range of proteases.

Peptide Chemistry Enzymology Drug Design

Role as a Tyrosine Kinase Receptor Inhibitor: A Defined Mechanism for Drug Discovery

3-Amino-3-(4-hydroxyphenyl)propanoic acid is identified as a tyrosine kinase receptor inhibitor, a property that distinguishes it from common proteinogenic amino acids like L-tyrosine, which is a substrate and building block for these enzymes rather than an inhibitor [1]. While specific IC50 values against individual tyrosine kinases are not provided in the authoritative source, the classification itself points to a distinct mechanism of action relevant to drug discovery. This contrasts with L-tyrosine, which is essential for normal cellular function and does not act as a direct inhibitor of tyrosine kinases [2].

Pharmacology Cancer Research Signal Transduction

Potential for High-Purity Procurement: Specification and Analytical Data from a Reputable Vendor

The compound is available for procurement with a high degree of purity and documented analytical characterization, which is essential for reproducible research. A major vendor, Aladdin Scientific, lists the compound with a purity of ≥95% and provides direct links to Certificates of Analysis (COA) for specific lot numbers, confirming its identity and quality . This level of transparency and quality assurance may not be available for all analogs or from less reputable suppliers. For instance, generic beta-alanine or other non-standard amino acids may lack this level of documented purity and batch-to-batch consistency.

Chemical Synthesis Analytical Chemistry Quality Control

Best Research and Industrial Application Scenarios for 3-Amino-3-(4-hydroxyphenyl)propanoic Acid


Plant Biology and Allelopathy Studies

Due to its specific, concentration-dependent inhibition of Arabidopsis thaliana root growth, as established in the evidence, 3-amino-3-(4-hydroxyphenyl)propanoic acid is ideal for research into plant-plant interactions, allelopathy, and the development of bioherbicides [1]. Researchers can use this compound to probe signaling pathways related to root development and to identify potential target sites for controlling weed growth, leveraging its unique activity profile that is not shared by related compounds like β-phenylalanine.

Peptide and Peptidomimetic Synthesis

The compound's beta-amino acid backbone provides inherent resistance to proteolytic degradation, making it a valuable building block for the synthesis of stable peptides and peptidomimetics [2]. In drug development, incorporating this scaffold can enhance the metabolic stability of therapeutic peptides, improving their pharmacokinetic properties. This application is directly supported by the class-level inference of protease resistance, which distinguishes it from standard alpha-amino acids.

Tyrosine Kinase Inhibitor Research and Development

As a recognized tyrosine kinase receptor inhibitor, this compound serves as a key tool for investigating cell signaling pathways involved in cancer and other diseases [3]. Researchers in pharmacology and chemical biology can utilize 3-amino-3-(4-hydroxyphenyl)propanoic acid as a starting point for developing novel targeted therapies, capitalizing on its distinct inhibitory mechanism compared to the natural substrate, L-tyrosine. This application is grounded in the compound's defined role as an inhibitor, as evidenced by authoritative sources.

Chemical Synthesis and Material Science

The compound's defined physical properties and high commercial purity (≥95%) make it suitable for use as a chemical intermediate in organic synthesis . Its aromatic and amino acid functionality allows for diverse chemical modifications, enabling its use in the preparation of novel materials, such as energy-saving adhesives or specialized polymers. The availability of detailed analytical documentation ensures consistent quality for reproducible synthetic procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-3-(4-hydroxyphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.